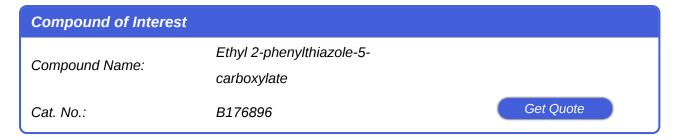


# Chemical properties of Ethyl 2-phenylthiazole-5carboxylate

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An In-depth Technical Guide to Ethyl 2-phenylthiazole-5-carboxylate

## Introduction

Ethyl 2-phenylthiazole-5-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a phenyl group at the 2-position and an ethyl carboxylate group at the 5-position. This molecule serves as a crucial intermediate in the synthesis of various biologically active compounds, particularly in the field of medicinal chemistry. Its structural scaffold is found in molecules designed as potential antifungal and anticancer agents.[1][2] Thiazole derivatives, in general, are known to exhibit a wide range of biological activities, including antifungal, antitumor, antiviral, and anti-inflammatory effects.[1] This guide provides a comprehensive overview of the chemical properties, spectral data, and relevant experimental protocols for Ethyl 2-phenylthiazole-5-carboxylate.

# **Chemical and Physical Properties**

The fundamental chemical and physical properties of **Ethyl 2-phenylthiazole-5-carboxylate** are summarized below. These properties are essential for its handling, characterization, and application in synthetic chemistry.



Property	Value	Reference
CAS Number	172678-67-0	[3]
Molecular Formula	C12H11NO2S	[3]
Molecular Weight	233.29 g/mol	[3][4]
Appearance	White solid	[2]
Purity	≥98%	[3]
Storage	Store at room temperature	[3]

## **Computational Data**

Computational chemistry provides valuable insights into the molecule's behavior and properties.

Descriptor	Value	Reference
TPSA (Topological Polar Surface Area)	39.19 Ų	[3]
LogP	2.9868	[3]
Hydrogen Bond Acceptors	4	[3]
Hydrogen Bond Donors	0	[3]
Rotatable Bonds	3	[3]

# Experimental Protocols Synthesis of Ethyl 2-phenylthiazole-5-carboxylate (Suzuki Coupling)

A common method for the synthesis of this compound is the Suzuki coupling reaction.[1] This protocol involves the palladium-catalyzed cross-coupling of a thiazole bromide with phenylboronic acid.



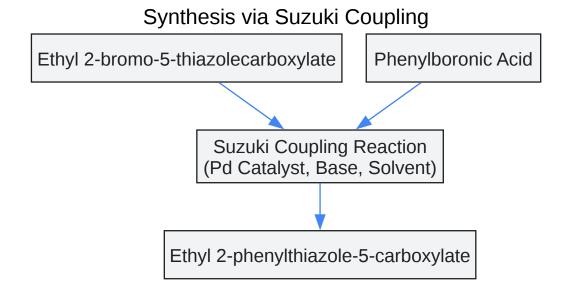
#### Reagents and Conditions:

- Ethyl 2-bromo-5-thiazolecarboxylate (starting material)
- · Phenylboronic acid
- Palladium catalyst (e.g., Pd(OAc)<sub>2</sub>)
- Ligand (e.g., Xantphos)
- Base (e.g., N-Methylmorpholine NMM)
- Solvent (e.g., Toluene, Water)
- Reaction Temperature: Room Temperature

#### Procedure:

- To a solution of Ethyl 2-bromo-5-thiazolecarboxylate in a suitable solvent system like toluene and water, add phenylboronic acid.
- Add the palladium catalyst and a suitable ligand.
- Introduce a base, such as N-Methylmorpholine, to the mixture.
- Stir the reaction mixture at room temperature until the reaction is complete, which can be monitored by Thin-Layer Chromatography (TLC).[1]
- Upon completion, the product is worked up using standard extraction and purification techniques, such as column chromatography, to yield Ethyl 2-phenylthiazole-5carboxylate.





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Synthesis of Ethyl 2-phenylthiazole-5-carboxylate.

## Hydrolysis to 2-Phenylthiazole-5-carboxylic acid

The ethyl ester can be readily hydrolyzed to its corresponding carboxylic acid, a key intermediate for further derivatization, such as amide coupling.[1]

#### Reagents and Conditions:

- Ethyl 2-phenylthiazole-5-carboxylate
- Sodium hydroxide (NaOH) solution (e.g., 2 M)
- Methanol (MeOH)
- Hydrochloric acid (HCl) solution (e.g., 2 M)
- Reaction Temperature: Room Temperature

#### Procedure:

Dissolve Ethyl 2-phenylthiazole-5-carboxylate in methanol.



- Add a solution of sodium hydroxide and stir the mixture at room temperature for several hours (e.g., 4 hours).[1]
- Monitor the reaction progress using TLC to confirm the complete consumption of the starting material.[1]
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the methanol.
- Adjust the pH of the remaining aqueous solution to approximately 5 using a hydrochloric acid solution, which will precipitate the carboxylic acid.[1]
- Filter the resulting white solid and dry it to obtain 2-phenylthiazole-5-carboxylic acid.[1]

## **Biological and Medicinal Context**

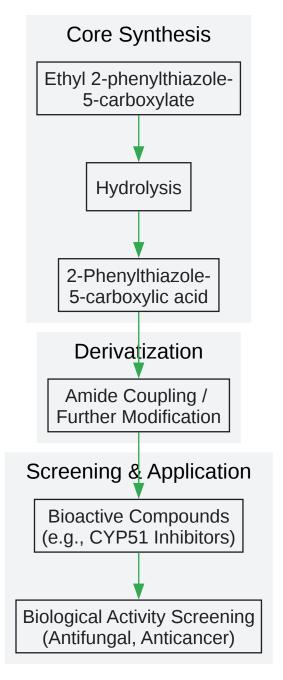
While **Ethyl 2-phenylthiazole-5-carboxylate** is primarily a synthetic intermediate, its core structure is integral to compounds with significant biological activity. Derivatives have been extensively studied as potential therapeutic agents.

- Antifungal Activity: The 2-phenylthiazole scaffold is a key feature in a class of antifungal agents that inhibit the enzyme lanosterol 14α-demethylase (CYP51).[1] This enzyme is crucial for ergosterol biosynthesis in fungi. By modifying the carboxylic acid derived from Ethyl 2-phenylthiazole-5-carboxylate, researchers have developed potent CYP51 inhibitors with broad-spectrum antifungal activity.[1]
- Anticancer Activity: Novel thiazole-5-carboxamide derivatives synthesized from related intermediates have shown promising antitumor activity against various cancer cell lines, including lung, liver, and intestine cancer cells.[2]

The following diagram illustrates the workflow from the core intermediate to the development of biologically active compounds.



## **Drug Development Workflow**



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From intermediate to biologically active compounds.

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